5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-13-5-4-12(7-10(13)8-16(19)20)18-24(21,22)15-9-11(17)3-6-14(15)23-2/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRCSIKOAFANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide (–SO₂NH–) group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Produces 5-chloro-2-methoxybenzenesulfonic acid and 1-methyl-2-oxoindolin-5-amine.
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Basic hydrolysis : Forms the corresponding sulfonate salt and amine.
Conditions :
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| 6M HCl | 100°C | 4–6 h | 70–85 |
| 2M NaOH | 80°C | 3–5 h | 65–75 |
Electrophilic Aromatic Substitution
The benzene ring undergoes substitutions at positions activated by the methoxy (–OCH₃) and sulfonamide groups:
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Nitration : Introduces a nitro group at the para position relative to the methoxy group .
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Halogenation : Bromine or chlorine adds preferentially at the ortho position to the sulfonamide group.
Example Reaction (Nitration) :
text5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide + HNO₃ (conc.)/H₂SO₄ → 5-chloro-2-methoxy-4-nitro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Yield : 55–60% under ice-cooled conditions.
Oxidation of the Indolinone Moiety
The 2-oxoindolin group is susceptible to oxidation, forming hydroxylated or quinone-like derivatives:
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Oxidizing agents : KMnO₄ or CrO₃ converts the indolinone to a quinoline derivative .
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Selectivity : Oxidation occurs preferentially at the indolinone’s α-carbon .
Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| KMnO₄ | H₂O | 60°C | Quinoline-5-sulfonamide |
| CrO₃ | Acetic acid | 25°C | 2-Hydroxyindole derivative |
Nucleophilic Substitution of the Methoxy Group
The methoxy group (–OCH₃) undergoes substitution with strong nucleophiles:
Example Reaction (Demethylation) :
text5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide + 48% HBr (aq) → 5-chloro-2-hydroxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Yield : 80–90% after refluxing for 2 h .
Aminolysis Reactions
The sulfonyl chloride intermediate reacts with amines to form sulfonamides :
textp-(5-Chloro-2-methoxybenzamidoethyl)benzenesulfonyl chloride + NH₃ → p-(5-Chloro-2-methoxybenzamidoethyl)benzenesulfonamide
Conditions :
Stability Under Inert Atmospheres
Reactions involving sensitive functional groups (e.g., sulfonamide, indolinone) require inert conditions:
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Oxidation prevention : Argon or nitrogen atmospheres stabilize the indolinone ring during high-temperature reactions.
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Hydrolysis mitigation : Anhydrous solvents (e.g., THF, DMF) reduce unwanted hydrolysis of the sulfonamide group.
Key Research Findings
-
Substituent effects : Halogens (Cl, Br) at the indolinone’s 5-position enhance stability during electrophilic substitutions .
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N-Methylation : Improves resistance to oxidative degradation compared to N-benzylated derivatives .
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Synthetic optimization : Non-aqueous methylation of 5-chlorosalicylic acid increases yields by 15–20% compared to aqueous methods .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a sulfonamide group, which is known for its biological activity. The presence of the methoxy and chloro substituents enhances its pharmacological properties, making it a subject of interest for further research.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Study:
In a study published in Public Health Research, compounds derived from this structure were tested for their antioxidant potential using in vitro assays. The results indicated that these derivatives effectively scavenged free radicals, suggesting their utility in developing antioxidant therapies .
Anticancer Activity
The compound has also shown promise in anticancer applications. The incorporation of electron-donating groups like methoxy into the benzene ring has been correlated with enhanced anticancer activity.
Research Findings:
- A series of experiments reported in PubMed highlighted that derivatives of this compound displayed cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
- Another study found that modifications to the sulfonamide moiety could lead to improved efficacy against specific cancer types, suggesting a structure-activity relationship that can be exploited for drug design .
Inhibition of Carbonic Anhydrase
Certain sulfonamide compounds are known inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma.
Experimental Evidence:
Research indicates that derivatives similar to 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase . These findings suggest potential applications in ocular therapeutics.
Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxybenzenesulfonamide
- N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-3-yl)benzenesulfonamide
Uniqueness
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the indole and sulfonamide moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Biological Activity
5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 348.81 g/mol
- CAS Number : [insert CAS number if available]
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves several steps, including the formation of the indoline core and subsequent sulfonamide functionalization. A common method includes:
- Formation of Indoline : The starting material is reacted with appropriate reagents to form the indoline structure.
- Sulfonamide Formation : The indoline derivative is then treated with benzenesulfonyl chloride to yield the final sulfonamide product.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae, with MICs of approximately 125 μg/mL for E. coli and 15.6 μg/mL for K. pneumoniae.
The mechanism of action appears to involve inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production, making it a promising candidate for further development in antibacterial therapies .
Anticancer Activity
In vitro studies have demonstrated that 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits cytotoxic effects on various cancer cell lines:
The compound induces apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Case Studies
- Antibacterial Efficacy : A study reported that the compound exhibited bactericidal effects on MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, indicating its potential as an effective treatment against biofilm-forming bacteria .
- Cytotoxicity in Cancer Models : Research showed that this compound significantly inhibited cell proliferation in HT-29 and COLO-205 cell lines, suggesting its utility in targeting colorectal cancer .
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?
The compound is typically synthesized via sulfonamide coupling. A common method involves reacting 1-methyl-2-oxoindoline with a substituted benzenesulfonyl chloride derivative (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine or aqueous sodium carbonate. The reaction is carried out in dichloromethane or methanol under ambient conditions, followed by recrystallization for purification .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated for structurally related sulfonamides .
- HPLC for assessing purity (>95% is typical for research-grade material).
Q. How do solubility properties influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, stock solutions in DMSO (10 mM) are common, with dilution in buffer to avoid solvent toxicity. Solubility can be enhanced by modifying the sulfonamide group or introducing hydrophilic substituents .
Q. What preliminary structure-activity relationship (SAR) insights exist for this scaffold?
Early SAR studies on analogous compounds suggest:
- The chloro and methoxy groups on the benzene ring are critical for target binding (e.g., enzyme inhibition).
- The 1-methyl-2-oxoindoline moiety contributes to pharmacokinetic stability by reducing metabolic oxidation .
- Substitution of chlorine with bromine (as in PU) may alter potency but requires empirical validation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in biological activity data across analogues?
Discrepancies in activity (e.g., between chloro- and bromo-substituted derivatives) can be investigated via:
- Kinetic assays to compare binding affinities (e.g., surface plasmon resonance).
- Molecular docking to map interactions with target proteins (e.g., kinases or GPCRs).
- Metabolic profiling (e.g., cytochrome P450 assays) to assess stability differences .
Q. What strategies optimize multi-step synthesis for improved yield and scalability?
- Stepwise temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Solvent selection : Use DMF for intermediates with poor solubility, switching to methanol for final crystallization.
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
Q. How can in silico modeling guide the design of derivatives with enhanced selectivity?
- Pharmacophore modeling identifies essential functional groups for target engagement.
- MD simulations (e.g., GROMACS) predict conformational stability in binding pockets.
- ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable bioavailability and low toxicity .
Q. What challenges arise in translating in vitro activity to in vivo models?
- Bioavailability limitations : Poor oral absorption due to high molecular weight (>400 Da) may necessitate prodrug strategies.
- Metabolic clearance : Introduce deuterium at labile positions (e.g., methyl groups) to slow oxidation.
- Toxicity screening : Prioritize in vitro assays (e.g., hERG inhibition, Ames test) before animal studies .
Q. How do crystallographic data inform polymorph control during formulation?
X-ray structures (e.g., ) reveal hydrogen-bonding networks between sulfonamide and methoxy groups. To stabilize a preferred polymorph:
- Use seeding techniques with pre-characterized crystals.
- Adjust solvent polarity during recrystallization (e.g., water-methanol mixtures) .
Q. What comparative studies highlight functional group contributions to activity?
- Replace the methoxy group with ethoxy to assess steric effects.
- Substitute the 1-methyl-2-oxoindoline with a 2-oxoquinoline moiety to evaluate aromatic stacking interactions.
- Compare IC₅₀ values against analogues lacking the sulfonamide group (e.g., benzamide derivatives in ) .
Q. Methodological Notes
- Avoid commercial sources : Reliable synthesis protocols are preferred over purchased materials due to batch variability.
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments.
- Ethical considerations : Adhere to in vitro research guidelines (e.g., <0.1% DMSO in cell assays) to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
